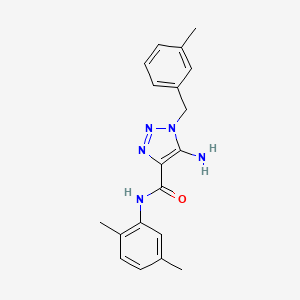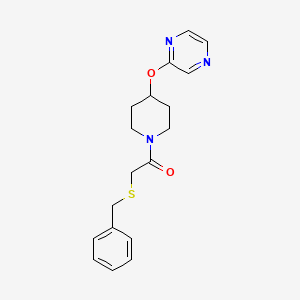
2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, also known as BZPE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Methods for Heterocyclic Compounds : One study describes a new and rapid method for obtaining 2H-chromene derivatives, which are important due to their wide range of pharmacological activities. This synthesis involves the Knoevenagel reaction under cold and very dilute conditions, indicating the potential for efficient synthesis of complex heterocycles (Zonouzi, Googheri, & Miralinaghi, 2008).
Electrochemical Synthesis : Another research effort outlines the electrochemical synthesis of arylthiobenzazoles, demonstrating the utility of electrochemical methods in the synthesis of novel compounds. This approach utilized the electrochemical oxidation of a similar compound, showcasing the versatility of electrochemical techniques in organic synthesis (Amani & Nematollahi, 2012).
Potential Applications in Medicinal Chemistry
- Antimicrobial and Antiviral Activity : Studies have shown the synthesis and evaluation of heterocyclic compounds, including pyridine derivatives and naphthopyrans, for their antimicrobial and antiviral activities. These findings suggest that compounds with complex heterocyclic structures, similar to "2-(Benzylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone," could have potential applications in developing new antimicrobial and antiviral agents (Patel, Agravat, & Shaikh, 2011; Attaby, Elghandour, Ali, & Ibrahem, 2006).
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-18(14-24-13-15-4-2-1-3-5-15)21-10-6-16(7-11-21)23-17-12-19-8-9-20-17/h1-5,8-9,12,16H,6-7,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBUPNHNXQXUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2547161.png)


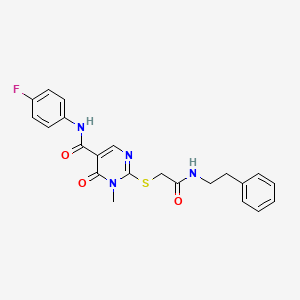
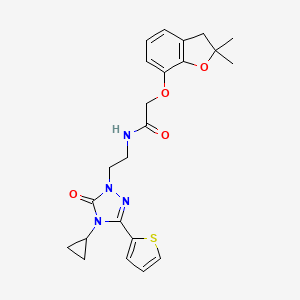
methanone](/img/structure/B2547169.png)
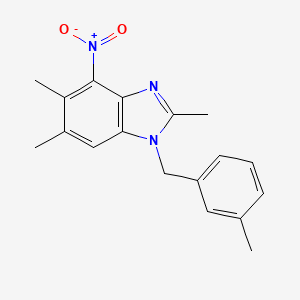
![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)
![2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide](/img/structure/B2547176.png)
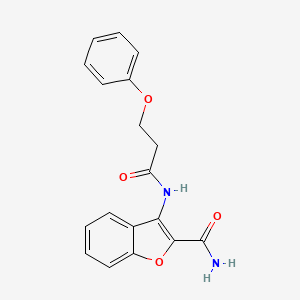
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)


